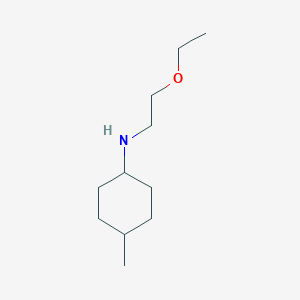![molecular formula C13H22N2O4 B13272648 tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate](/img/structure/B13272648.png)
tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate: is an organic compound with the molecular formula C14H24N2O4. It is a derivative of carbamate and is often used as a building block in organic synthesis. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone. One common method is the reaction of tert-butyl carbamate with 2-oxoethyl pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate is used as a building block for the synthesis of various organic compounds. It is particularly useful in the synthesis of γ-aminobutyric acid (GABA)-derived α-keto amide/ester units .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its stability and reactivity make it a valuable tool for probing biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical compounds with potential activity against various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The molecular pathways involved may include binding to active sites of enzymes or interacting with receptor proteins .
Comparison with Similar Compounds
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate is unique due to its specific structure, which includes a pyrrolidine ring and a carbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H22N2O4 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
tert-butyl N-[2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl]carbamate |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)14-8-11(17)15-6-4-10(9-15)5-7-16/h7,10H,4-6,8-9H2,1-3H3,(H,14,18) |
InChI Key |
NBVDITMCSTUAQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCC(C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2,3-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13272572.png)

![N-[(2-chlorophenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13272592.png)
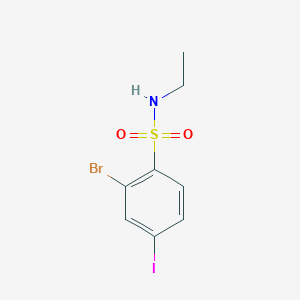
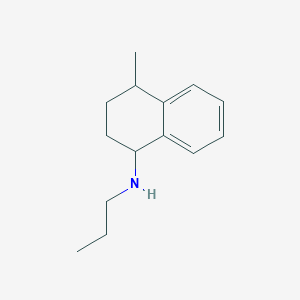
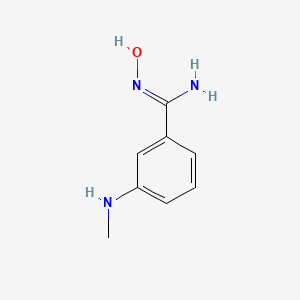
![Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate](/img/structure/B13272615.png)
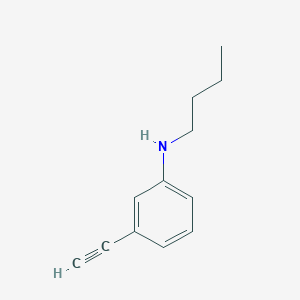
![4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B13272622.png)
![2-[1-(Butylamino)propyl]phenol](/img/structure/B13272632.png)
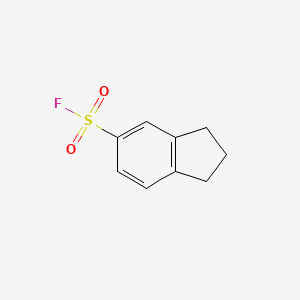
![Butyl[1-(3,4-difluorophenyl)ethyl]amine](/img/structure/B13272640.png)
